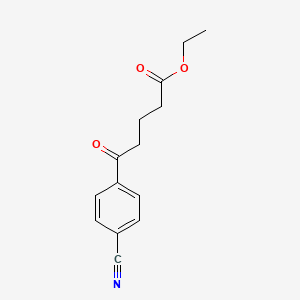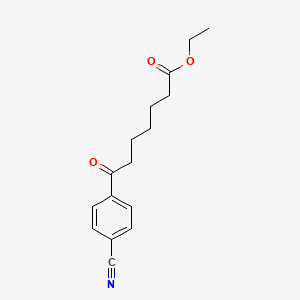
Ethyl 6-(4-iodophenyl)-6-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Applications
Acetal Protecting Groups and Glycosylation:
- The use of acetal-protecting groups for carbohydrate thioglycoside donors has been explored, with the [1-cyano-2-(2-iodophenyl)]ethylidene group introduced as a novel protecting group. This group shows strong β-selectivity with thiomannoside donors and facilitates tin-mediated radical fragmentation to yield β-rhamnopyranosides, indicating its utility in the stereoselective formation of complex sugars (Crich & Bowers, 2006).
Crystal and Molecular Structure Studies:
- Investigations into the crystal and molecular structures of chalcone derivative molecules, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, offer insights into their stability and interactions. These studies are fundamental for understanding the properties of ethyl 6-(4-iodophenyl)-6-oxohexanoate and related compounds in various applications, including their potential as intermediates in organic synthesis (Kaur et al., 2012).
Synthetic Methodologies and Intermediate Compounds:
- The development of regioselective chlorination methodologies and novel syntheses of key intermediates, such as biotin (vitamin H), showcases the importance of specific ethyl ester compounds in synthesizing biologically active molecules. This indicates a potential application area for this compound in the synthesis of complex organic molecules (Zav’yalov et al., 2006).
properties
IUPAC Name |
ethyl 6-(4-iodophenyl)-6-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IO3/c1-2-18-14(17)6-4-3-5-13(16)11-7-9-12(15)10-8-11/h7-10H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWNSPNKRJDBTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645718 |
Source


|
| Record name | Ethyl 6-(4-iodophenyl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
854658-72-3 |
Source


|
| Record name | Ethyl 6-(4-iodophenyl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














